(3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol
Overview
Description
(3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the phenylethynyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Formation of the Morpholine Ring: This step may involve the reaction of an amine with an epoxide or a similar electrophile.
Introduction of the Phenylethynyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenylethynyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group may play a key role in binding to these targets, while the morpholine and piperidine rings contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
- CP-690,550
Uniqueness
(3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol is unique due to its combination of a morpholine ring, a piperidine ring, and a phenylethynyl group. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-morpholin-4-yl-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-24-19-25(13-12-23(24)26-14-16-28-17-15-26)18-22-9-5-4-8-21(22)11-10-20-6-2-1-3-7-20/h1-9,23-24,27H,12-19H2/t23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDBYXYTIDRMNK-DNQXCXABSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC=CC=C3C#CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC=CC=C3C#CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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